molecular formula C12H26O4S2 B11475326 1,4-Bis(butylsulfonyl)butane

1,4-Bis(butylsulfonyl)butane

Cat. No.: B11475326
M. Wt: 298.5 g/mol
InChI Key: AQMIWZHQRPXARZ-UHFFFAOYSA-N
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Description

1,4-Bis(butylsulfonyl)butane is an organic compound with the molecular formula C12H26O4S2. It is a sulfone derivative, characterized by the presence of two butylsulfonyl groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(butylsulfonyl)butane can be synthesized through the reaction of 1,4-dibromobutane with sodium butylsulfinate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Br-(CH2)4-Br+2NaSO2BuBuSO2-(CH2)4-SO2Bu+2NaBr\text{Br-(CH}_2\text{)}_4\text{-Br} + 2 \text{NaSO}_2\text{Bu} \rightarrow \text{BuSO}_2\text{-(CH}_2\text{)}_4\text{-SO}_2\text{Bu} + 2 \text{NaBr} Br-(CH2​)4​-Br+2NaSO2​Bu→BuSO2​-(CH2​)4​-SO2​Bu+2NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(butylsulfonyl)butane undergoes various chemical reactions, including:

    Oxidation: The sulfone groups can be further oxidized to sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfone groups can yield thiols or sulfides, depending on the reducing agent used.

    Substitution: The butylsulfonyl groups can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by catalysts such as palladium or nickel.

Major Products

Scientific Research Applications

1,4-Bis(butylsulfonyl)butane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis(butylsulfonyl)butane involves its interaction with molecular targets through its sulfone groups. These groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(tert-butylsulfonyl)butane
  • 1,4-Bis(phenylsulfonyl)butane
  • 1,4-Bis(vinylsulfonyl)butane

Uniqueness

1,4-Bis(butylsulfonyl)butane is unique due to its specific butylsulfonyl groups, which confer distinct chemical properties compared to its analogs. These properties include differences in solubility, reactivity, and biological activity, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C12H26O4S2

Molecular Weight

298.5 g/mol

IUPAC Name

1,4-bis(butylsulfonyl)butane

InChI

InChI=1S/C12H26O4S2/c1-3-5-9-17(13,14)11-7-8-12-18(15,16)10-6-4-2/h3-12H2,1-2H3

InChI Key

AQMIWZHQRPXARZ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCCCS(=O)(=O)CCCC

Origin of Product

United States

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